N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C34H38N4O7S and its molecular weight is 646.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in reactions leading to the formation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones, which are synthesized from anthranilamide and 2-chloro-ethyl isocyanate. These compounds have shown potential in various chemical processes due to their unique structural properties (Chern, Shish, Chang, Chan, & Liu, 1988).
Antitumor and Anticancer Applications
- Several derivatives of this compound have been evaluated for their antitumor activity. For example, novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, showing more potency compared to conventional treatments like 5-FU (Al-Suwaidan et al., 2016).
- Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, which are chemically related, have shown significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antiviral Activities
- Some derivatives have been synthesized and tested for antiviral activities against respiratory viruses and biodefense viruses. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have shown effectiveness against influenza A, severe acute respiratory syndrome coronavirus, and other significant viruses (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Analgesic Activity
- Research has also been conducted on the analgesic properties of some derivatives. For instance, compounds bearing a 6,8-Dibromo-2-methylquinazoline moiety have been synthesized and tested for analgesic activity (Saad, Osman, & Moustafa, 2011).
Anticonvulsant Activity
- Additionally, studies on novel 4‐quinazolinone derivatives have shown promising anticonvulsant activities. These studies are crucial for developing new treatments for convulsive disorders (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O7S/c1-21(2)11-13-35-31(39)19-46-34-37-26-17-30-29(44-20-45-30)16-25(26)33(41)38(34)18-23-5-8-24(9-6-23)32(40)36-14-12-22-7-10-27(42-3)28(15-22)43-4/h5-10,15-17,21H,11-14,18-20H2,1-4H3,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSCTLXYQKEXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.